(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol
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Overview
Description
(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The nitrogen and oxygen atoms in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to a more saturated bicyclic compound.
Scientific Research Applications
(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of (2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: A closely related compound with similar structural features.
2-Oxa-5-azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms in the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-1-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-6-1-5(2-9-6)7-3-6/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMDUKSGWQYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1(CN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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